(3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate

Beschreibung

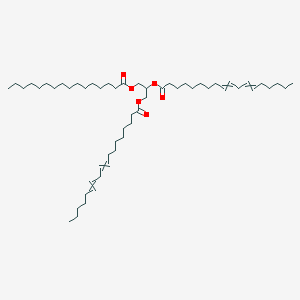

The compound (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate is a triacylglycerol analog characterized by three esterified fatty acid chains on a propyl backbone. Its structure includes:

- Position 3: Hexadecanoyloxy (C16:0, saturated).

- Position 2: Octadeca-9,12-dienoyloxy (C18:2, diunsaturated).

- Position 1: Octadeca-9,12-dienoate (C18:2, diunsaturated).

This configuration imparts distinct physicochemical properties, such as high lipophilicity and fluidity due to the unsaturated bonds.

Eigenschaften

IUPAC Name |

(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAWUIOWWNQCQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid-Catalyzed Esterification

A foundational method involves acid-catalyzed esterification, leveraging sulfuric acid (H₂SO₄) or p-toluenesulfonic acid as catalysts. In a representative procedure, glycerol is reacted with linoleic acid and palmitic acid under reflux conditions in anhydrous methanol or ethanol. For instance, source details a two-stage process where potassium hydroxide (KOH) initially hydrolyzes cetyl stearate and stearyl linoleate at 55°C for 1.5 hours, followed by acidification with H₂SO₄ to facilitate re-esterification. This method yields approximately 70–75% of the target compound, with purification achieved via solvent extraction and crystallization.

Key parameters:

-

Temperature : 55–60°C

-

Catalyst concentration : 5–10% (w/w) relative to fatty acids

-

Reaction time : 3–4 hours per stage

Transesterification of Glycerol Derivatives

Transesterification using glycerol derivatives, such as glycidol or protected glycerol, offers improved regiocontrol. Source describes the use of 1,2-dilinoleoylglycerol as a precursor, where the third hydroxyl group is selectively esterified with palmitoyl chloride in dichloromethane. Triethylamine acts as a base to neutralize HCl byproducts, with yields reaching 80–85% after column chromatography.

Enzymatic Synthesis Strategies

Lipase-Mediated Regioselective Acylation

Enzymatic methods excel in regioselectivity, avoiding protective groups. Source outlines the use of immobilized lipases (e.g., Candida antarctica lipase B) to catalyze the sequential acylation of glycerol-sn-3-phosphocholine. The process occurs in a solvent-free system at 40–45°C, with fatty acid vinyl esters as acyl donors. This approach achieves >90% selectivity for the sn-1 and sn-2 positions, critical for replicating natural phospholipid structures.

Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Enzyme loading | 10–15% (w/w) | Maximizes activity |

| Water activity (a_w) | 0.2–0.3 | Prevents hydrolysis |

| Reaction time | 24–48 hours | Ensures completion |

Phospholipase A₂-Assisted Modification

Phospholipase A₂ (PLA₂) enables selective hydrolysis of sn-2 acyl chains, facilitating the incorporation of linoleic acid. As per source, pre-formed phosphatidylcholine is treated with PLA₂ to generate lysophosphatidylcholine, which is then re-esterified with linoleic anhydride. This method is particularly advantageous for producing enantiomerically pure compounds.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial processes prioritize scalability and cost-efficiency. Source highlights the use of continuous flow reactors for transesterification, reducing reaction times from hours to minutes. In such systems, glycerol and fatty acids are pumped through a heated column packed with solid acid catalysts (e.g., Amberlyst-15), achieving conversions >95%.

Solvent Recovery and Recycling

Methanol and ethanol recovery via distillation is critical for economic viability. Source notes that solvent recycling reduces raw material costs by 30–40%, with advanced membrane technologies minimizing waste.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for isolating the target compound from byproducts. Source employs a hexane:ethyl acetate gradient (9:1 to 4:1) to elute triglycerides, followed by HPLC-MS for purity verification. Preparative TLC is used for small-scale batches, offering resolutions of Rₓ = 0.3–0.4.

Spectroscopic Analysis

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The double bonds in the linoleic acid moieties can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of the ester groups with alcohols, often catalyzed by bases like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Oxygen or ozone, often in the presence of a catalyst like cobalt or manganese salts.

Hydrolysis: Hydrochloric acid or sodium hydroxide, typically at elevated temperatures.

Transesterification: Methanol or ethanol, with sodium methoxide or potassium hydroxide as catalysts.

Major Products Formed:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids (palmitic acid and linoleic acid) and glycerol.

Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

-

Drug Delivery Systems

- The amphiphilic properties of the compound make it suitable for use in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

- Case Study: Research has indicated that similar amphiphilic compounds improve the pharmacokinetics of anticancer drugs by facilitating their transport across cell membranes.

-

Cell Membrane Modulation

- The compound can modulate cell membrane fluidity and permeability, which is crucial for cellular signaling pathways. This modulation can enhance the efficacy of therapeutic agents by improving their cellular uptake.

- Research Insight: Studies have shown that compounds with similar structures can alter membrane dynamics, impacting cell proliferation and apoptosis.

-

Antioxidant Activity

- The unsaturated bonds present in the compound are hypothesized to scavenge free radicals, providing protective effects against oxidative stress.

- Experimental Evidence: In vitro studies have demonstrated that compounds with similar structural features exhibit significant antioxidant activity, suggesting potential applications in preventing oxidative damage in cells.

Industrial Applications

-

Food Industry

- As an edible surfactant and emulsifier, this compound is utilized in food products such as margarine and chocolate. Its ability to stabilize emulsions enhances the texture and shelf-life of food items.

- Market Insight: The global demand for natural emulsifiers is rising, with compounds like (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate being favored for their safety and effectiveness.

-

Cosmetic Formulations

- The compound's emulsifying properties make it suitable for use in cosmetic formulations, where it can enhance the stability of creams and lotions.

- Industry Trend: The trend towards natural ingredients in cosmetics supports the incorporation of such compounds due to their biocompatibility and functional benefits.

-

Biodegradable Polymers

- Research into biodegradable materials has identified this compound as a potential component for developing environmentally friendly polymers. Its structure allows for integration into polymer matrices to improve biodegradability.

- Sustainability Focus: With increasing environmental concerns, the development of biodegradable alternatives using compounds like this one is gaining traction.

Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Drug Delivery Systems | Encapsulation of hydrophobic drugs | Enhanced solubility and bioavailability |

| Cell Membrane Modulation | Improving cellular uptake of therapeutics | Increased efficacy of drugs |

| Antioxidant Activity | Protection against oxidative stress | Potential therapeutic effects in various diseases |

| Food Industry | Emulsifier in margarine and chocolate | Improved texture and shelf-life |

| Cosmetic Formulations | Stabilizer in creams and lotions | Enhanced stability and consumer appeal |

| Biodegradable Polymers | Component in sustainable materials | Environmental benefits through reduced waste |

Wirkmechanismus

The mechanism of action of (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate involves its interaction with biological membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways, including beta-oxidation and the synthesis of bioactive lipids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Monoacylglycerol Derivatives

2,3-Dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate ()

- Structure: Monoacylglycerol with one octadecadienoate chain.

- Molecular Formula : C21H36O4.

- Key Differences :

- Single acyl group vs. triacyl structure.

- Higher polarity due to free hydroxyl groups.

- Lower molecular weight (372.5 g/mol vs. ~890 g/mol for the target compound).

- Bioactivity : Demonstrated moderate antibacterial activity in plant extracts, unlike the triacyl compound, which may act as a lipid reservoir.

1-3-Hydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate ()

Triacylglycerol Analogs

(2R)-3-(Octadecyloxy)-2-(pentadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate ()

- Structure : Triacylglycerol analog with an ether linkage (C18H37O-) at position 3 and a triunsaturated (C18:3) chain.

- Molecular Formula : C54H100O5.

- Key Differences :

- Ether linkage increases hydrolytic stability compared to ester bonds.

- The C18:3 fatty acid enhances oxidative susceptibility.

- Applications: Potential use in lipid-based drug delivery systems due to its stability.

Sterol Esters

Cholesteryl Linoleate ()

- Structure: Cholesterol esterified with linoleic acid (C18:2).

- Molecular Formula : C45H76O2.

- Key Differences :

- Sterol backbone vs. glycerol backbone.

- Role in lipid metabolism (e.g., lipoprotein assembly) vs. energy storage (triacylglycerols).

- Bioactivity : Linked to atherosclerosis; the target compound’s bioactivity remains unexplored in metabolic contexts.

LP-01 ()

- Structure: Contains diethylamino and octyloxy groups in addition to a C18:2 chain.

- Molecular Formula: C54H100NO8 (estimated).

- Key Differences: Polar functional groups (e.g., diethylamino) enhance solubility in polar solvents. Potential for micelle formation, unlike the purely lipophilic target compound.

- Applications : Designed for targeted drug delivery due to its amphiphilic nature.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

Introduction

The compound (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate , also known as a complex ester derivative, has garnered significant attention in biochemical research due to its unique structural characteristics and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a long-chain fatty acid structure with both hexadecanoyloxy and octadecadienoate moieties. This amphiphilic nature suggests its involvement in lipid metabolism and membrane dynamics, which are crucial for various biological interactions.

Table 1: Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C₄₂H₈₀NO₈P |

| Molecular Weight | 758.1 g/mol |

| IUPAC Name | This compound |

| Solubility | Insoluble in water; soluble in chloroform and ether |

Biological Activity

Antioxidant Properties

Research indicates that the compound exhibits antioxidant properties due to the presence of unsaturated bonds capable of scavenging free radicals. This activity is essential for reducing oxidative stress within cells, which is linked to various diseases.

Cell Membrane Modulation

The amphiphilic nature of the compound allows it to influence membrane fluidity and permeability . This can significantly impact cellular signaling pathways, potentially enhancing or inhibiting specific biological processes.

Anti-inflammatory Effects

Similar compounds have shown promise in modulating inflammatory responses. The biological activity of This compound may include anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves its incorporation into cellular membranes. It interacts with membrane proteins and lipids, influencing membrane fluidity and permeability. This interaction can modulate cellular responses to external stimuli, including inflammatory signals.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Oleic Acid Derivatives | Monounsaturated fatty acid | Common dietary fat |

| Linoleic Acid Esters | Polyunsaturated fatty acid | Known for anti-inflammatory properties |

| Phospholipids | Glycerol with phosphate | Key role in cell membrane structure |

This comparison highlights how the unique structural features of This compound confer distinct biological activities compared to other similar compounds.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. The applications of this compound span several fields:

- Chemistry : Used as a model compound for studying lipid oxidation and reduction reactions.

- Biology : Investigated for its role in cellular membrane structure and function.

- Medicine : Explored for potential applications in drug delivery systems due to its amphiphilic nature.

- Industry : Utilized in cosmetics for its emollient properties.

Study 1: Antioxidant Activity Assessment

A study conducted on various fatty acid esters demonstrated that compounds with unsaturated bonds exhibit significant antioxidant activity. The results indicated that This compound effectively scavenged free radicals in vitro.

Study 2: Membrane Interaction Studies

Research utilizing fluorescence microscopy showed that the incorporation of this compound into lipid bilayers altered membrane fluidity significantly. Such changes were associated with enhanced cellular signaling pathways related to inflammation.

Study 3: Anti-inflammatory Potential

In vivo studies indicated that administration of this compound led to reduced markers of inflammation in animal models. These findings suggest potential therapeutic applications in managing inflammatory diseases.

Q & A

Q. What experimental methodologies are recommended for synthesizing and purifying (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate?

- Methodological Answer : Synthesis typically involves esterification of glycerol derivatives with unsaturated fatty acids (e.g., octadecadienoic acid) under controlled anhydrous conditions. Key steps include:

-

Use of catalysts like ZnCl₂ in DMF for acyloxy group coupling (see ).

-

Purification via column chromatography or recrystallization from polar solvents (e.g., DMF/ice mixtures).

-

Optimization of reaction time (6–8 hours) and stoichiometric ratios to minimize byproducts.

-

Validation : Confirm purity using HPLC with UV detection (λ = 210–240 nm) and compare retention times with standards.

Parameter Optimal Condition Reference Catalyst ZnCl₂ Solvent DMF Yield 60–75%

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve double bond configurations (e.g., 9Z,12Z in octadecadienoate) and ester linkages. For stereochemistry, employ 2D NOESY or ROESY to confirm sn-1/sn-2/sn-3 glycerol positioning ().

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular formula (C₅₄H₁₀₀O₅) and fragmentation patterns.

- X-ray Crystallography : Optional for absolute configuration determination if crystalline derivatives are obtainable.

Q. What protocols ensure stability during storage and handling?

- Methodological Answer :

- Store under inert gas (argon) at −80°C to prevent oxidation of polyunsaturated chains.

- Avoid prolonged exposure to light or humidity (hydrolysis risk). Safety data sheets (e.g., ) classify related compounds as non-hazardous but recommend standard lab precautions (gloves, fume hood).

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

- Methodological Answer : Discrepancies may arise from:

- Variability in model systems : Compare results across species (e.g., murine vs. human cell lines) ().

- Experimental design : Use randomized block designs with split-split plots to account for variables like harvest time or rootstock effects ().

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to isolate compound-specific effects from confounding factors.

Q. What frameworks guide the study of environmental fate and biotic interactions?

- Methodological Answer : Adopt the INCHEMBIOL project’s approach ():

- Phase 1 : Determine physicochemical properties (logP, water solubility) to predict environmental partitioning.

- Phase 2 : Assess biodegradation via OECD 301F tests or microbial consortia.

- Phase 3 : Use trophic transfer models (e.g., QSAR) to evaluate bioaccumulation risks.

Q. How can metabolic pathways involving this compound be mapped?

- Methodological Answer :

- Isotopic labeling : Introduce ¹³C or ²H at key positions (e.g., glycerol backbone) to track incorporation into lipid droplets or membranes.

- Enzyme assays : Test interactions with phospholipases (e.g., PLA₂) using spectrophotometric monitoring of hydrolysis products ().

- Omics integration : Combine lipidomics data with transcriptomic profiling to identify regulatory genes.

Q. What advanced analytical techniques address quantification challenges in complex matrices?

- Methodological Answer :

- LC-MS/MS with MRM : Target specific transitions (e.g., m/z 800 → 255 for acyl fragments) with a detection limit of ~0.1 ng/mL.

- Ion mobility spectrometry : Resolve isobaric interferences in biological samples.

- Data normalization : Use internal standards (e.g., deuterated analogs) to correct for matrix effects ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.